4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
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Overview
Description
4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a heterocyclic compound that features a unique combination of furan, pyridine, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with 2,2-bis(trifluoromethyl)-3-oxobutanoic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, followed by cyclization with ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrido[1,2-a][1,3,5]triazine derivatives.
Scientific Research Applications
4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Known for its kinase inhibition properties and use in cancer therapy.
Tris[1,2,4]triazolo[1,3,5]triazine: Utilized in the development of thermally activated delayed fluorescence emitters.
Uniqueness: 4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is unique due to its combination of furan, pyridine, and triazine rings, along with the presence of trifluoromethyl groups. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H9F6N3O |
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Molecular Weight |
349.23 g/mol |
IUPAC Name |
4-(furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C14H9F6N3O/c1-8-4-5-10-21-12(13(15,16)17,14(18,19)20)22-11(23(10)7-8)9-3-2-6-24-9/h2-7H,1H3 |
InChI Key |
GCMBROLXAJOTHY-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(N=C2C3=CC=CO3)(C(F)(F)F)C(F)(F)F)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(N=C2C3=CC=CO3)(C(F)(F)F)C(F)(F)F)C=C1 |
Origin of Product |
United States |
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